6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 1379350-71-6) is a brominated benzazepine derivative with a molecular formula of C₁₀H₁₃BrClN and a molecular weight of 262.57 g/mol . The compound features a seven-membered azepine ring fused to a benzene ring, with a bromine substituent at the 6-position and a hydrochloride salt enhancing stability and crystallinity. Its synthesis often involves intermediates like 2-bromophenylhydrazine hydrochloride and piperidinediol derivatives, achieving yields up to 91% under optimized conditions . The hydrochloride form is preferred for industrial scale-up due to improved purification compared to viscous oil precursors .
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCMWAPAPBTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Bromine (Br₂) acts as an electrophile, substituting a hydrogen atom at the 6-position of the benzo[d]azepine core. The reaction is typically conducted in acetic acid or chloroform at room temperature.
Procedure
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Substrate Preparation : 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is dissolved in glacial acetic acid.
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Bromination : Bromine is added dropwise under stirring, maintaining the temperature at 20–25°C.
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Work-Up : The mixture is quenched with aqueous sodium thiosulfate to remove excess Br₂, followed by extraction with dichloromethane.
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Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
Optimization
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Solvent Choice : Acetic acid enhances reactivity due to its polar protic nature, while chloroform minimizes side reactions.
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Industrial Adaptation : Continuous flow reactors improve yield (up to 85%) and reduce reaction time (2–3 hours).
Friedel-Crafts Cyclization Followed by Bromination
For de novo synthesis, Friedel-Crafts cyclization constructs the azepine ring, followed by bromination:
Step 1: Cyclization
A phenethylamine derivative undergoes intramolecular Friedel-Crafts alkylation using AlCl₃ or ZnCl₂ as catalysts.
Example :
Step 2: Bromination
The intermediate is brominated as described in Section 1.
Advantages
-
Regioselectivity : Bromination occurs exclusively at the 6-position due to electron-donating effects of the adjacent saturated azepine ring.
Reductive Amination and Subsequent Halogenation
Alternative routes employ reductive amination to form the azepine core:
Procedure
Example
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Starting Material : 6-Bromo-4-fluoroindan-1-one.
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Reduction : NaBH₄ in methanol at 20°C for 2 hours (92% yield).
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular synthesis:
Stille Coupling
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Substrate : 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
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Conditions : Pd(PPh₃)₄, tributylvinyltin, toluene, reflux (12 hours).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Electrophilic Bromination | Bromination, Salt Formation | 78–85 | 2–4 | High |
| Friedel-Crafts | Cyclization, Bromination | 60–75 | 6–8 | Moderate |
| Reductive Amination | Reduction, Cyclization | 70–92 | 4–6 | High |
| Cross-Coupling | Pd-catalyzed Coupling | 65–70 | 12–24 | Low |
Industrial-Scale Considerations
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Continuous Flow Systems : Enhance safety and efficiency for bromination steps.
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Green Chemistry : Solvent recovery and catalytic recycling reduce environmental impact.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the azepine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of de-brominated or reduced azepine derivatives.
Scientific Research Applications
Overview
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a heterocyclic compound belonging to the azepine class. Its unique structure, characterized by a seven-membered nitrogen-containing ring and a bromine substituent at the 6-position, imparts distinctive chemical properties that make it valuable in various scientific research applications.
Pharmaceutical Development
This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its structural similarity to biologically active molecules allows it to be utilized in drug discovery processes targeting:
- Neurological Disorders : The compound has shown potential in modulating neurotransmitter systems, which could lead to new treatments for conditions such as anxiety and depression.
- Cancer Therapeutics : Preliminary studies indicate that derivatives of this compound may inhibit specific enzymes involved in cancer cell proliferation, such as PARP enzymes, which are critical for DNA repair mechanisms.
| Application Area | Specific Target | Mechanism |
|---|---|---|
| Neurology | Neurotransmitter receptors | Modulation of signaling pathways |
| Oncology | PARP enzymes | Inhibition leading to apoptosis |
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies due to its ability to bind selectively to certain enzymes. This property is particularly useful in understanding biochemical pathways and developing inhibitors that can serve as therapeutic agents.
Research indicates that this compound can interact with various molecular targets:
- Enzyme Inhibition : The compound's bromine atom enhances its binding affinity to enzymes involved in metabolic pathways.
- Receptor Binding : It shows potential for binding to neuroreceptors, influencing neurotransmitter release and activity.
Case Study 1: Anticancer Properties
A study focusing on a derivative of this compound demonstrated significant inhibitory effects on PARP enzymes in lung cancer cell lines (A549). The derivative exhibited an IC50 value of approximately 19.24 nM against PARP-1.
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| 6-Bromo Derivative | 19.24 | 15.38 |
| Rucaparib | 23.88 | - |
This data suggests that compounds based on the 6-bromo structure may offer promising avenues for cancer treatment through targeted enzyme inhibition.
Case Study 2: Neuroprotective Effects
Research into compounds similar to 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine has indicated potential neuroprotective effects. These compounds may help mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and the azepine ring play crucial roles in binding to these targets, modulating their activity, and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table highlights key structural analogues and their similarity metrics:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|
| 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine | 223915-77-3 | C₁₀H₁₂BrN | 0.98 | Bromine at 8-position; benzo[c]azepine |
| 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1159813-53-2 | C₉H₁₁BrClN | 0.93 | Isoquinoline core; smaller ring system |
| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | 21865-50-9 | C₁₁H₁₂BrN | 0.93 | Carbazole scaffold; additional NH group |
| 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 497261-38-8 | C₁₁H₁₂BrN₂ | 0.91 | Pyridoindole core; nitrogen at 4-position |
Key Observations :
- Positional Isomerism : The 6-bromo substitution in the target compound vs. 8-bromo in analogues (e.g., 223915-77-3) significantly alters electronic properties and binding affinities .
- Core Heterocycles: Pyridoindole (497261-38-8) and isoquinoline (1159813-53-2) derivatives exhibit distinct reactivity due to nitrogen placement .
- Hydrochloride Salts : Analogues like 1159813-53-2 and the target compound benefit from enhanced crystallinity and solubility in hydrochloride form .
Physicochemical Properties
| Property | 6-Bromo-benzo[d]azepine HCl | 8-Bromo-benzo[c]azepine | 8-Bromo-tetrahydroisoquinoline HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 262.57 | 260.11 | 256.55 |
| Melting Point (°C) | Not reported | Not reported | >300 (decomposition) |
| Solubility | High in polar solvents | Moderate | Low in non-polar solvents |
| Purity (HPLC) | ≥95% | ≥90% | ≥90% |
Notes:
Biological Activity
Overview
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound belonging to the benzazepine family. Its molecular formula is and it is known for its potential biological activities, including effects on various biological pathways and therapeutic applications. This article discusses its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound generally involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The process is optimized for yield and purity through various purification techniques including recrystallization and chromatography.
Biological Mechanisms
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as a selective agonist for serotonin receptors (5-HT2C), which are implicated in numerous physiological processes including mood regulation and appetite control .
The compound's mechanism involves modulation of neurotransmitter systems and may influence pathways related to cell proliferation and apoptosis. For instance, studies have shown that derivatives of benzazepines can inhibit PARP-1 activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- PARP-1 Inhibition : A study demonstrated that certain derivatives exhibited potent inhibitory effects on PARP-1 with IC50 values indicating strong selectivity. For example, a derivative labeled as compound 11b showed an IC50 of 19.24 nM against PARP-1 .
| Compound | IC50 (nM) |
|---|---|
| Compound 11b | 19.24 ± 1.63 |
| Rucaparib | 23.88 ± 2.90 |
This suggests that compounds derived from this compound may serve as effective therapeutic agents in cancer treatment by inducing apoptosis through PARP inhibition.
- Cell Apoptosis Studies : Flow cytometry analyses indicated that treatment with these compounds resulted in significant apoptosis rates in A549 lung cancer cells, with a notable increase in late-stage apoptosis .
Case Studies
In the context of cancer research:
- Lung Cancer : The application of benzazepine derivatives has shown promise in reducing tumor cell viability and promoting apoptosis in lung cancer models.
- Neuropharmacology : The potential for these compounds to modulate serotonin receptors suggests applications in treating mood disorders.
Q & A
Q. What are the recommended synthetic routes and purification methods for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination of a tetrahydrobenzoazepine precursor. For example, analogous procedures involve halogenation under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents) followed by cyclization . Purification typically employs column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) and recrystallization from ethanol or methanol. Purity validation via HPLC (≥95%) is critical, as outlined in pharmacopeial standards for related azepine derivatives .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:
- NMR : H and C NMR to verify the benzazepine core, bromine substitution, and hydrochloride salt formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .
- HPLC : To assess purity and detect impurities, referencing USP methods for related compounds (e.g., mobile phases with tetrabutylammonium bromide) .
Q. What are the stability profiles and optimal storage conditions for this compound?
- Methodological Answer : Stability studies indicate that the hydrochloride salt form enhances stability compared to free bases. Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or degradation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf life. Avoid aqueous environments, as moisture may hydrolyze the azepine ring .
Advanced Research Questions
Q. How can reaction mechanisms for bromination and cyclization steps be elucidated in the synthesis of this compound?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., Br) and kinetic analysis. For bromination, monitor intermediates via in-situ FTIR or H NMR to track electrophilic aromatic substitution. Cyclization steps may involve SN2 pathways or radical intermediates, identifiable using radical traps (e.g., TEMPO) and computational modeling (DFT) to map energy barriers .
Q. What advanced analytical methods resolve contradictions in purity assessments between HPLC and alternative techniques?
- Methodological Answer : Discrepancies between HPLC purity (≥95%) and other methods (e.g., GC or titration) often arise from non-UV-active impurities. Address this by:
Q. How do structural modifications (e.g., halogen substitution or ring saturation) impact biological activity or physicochemical properties?
- Methodological Answer : Comparative studies using analogs (e.g., 8-Bromo-3-methyl derivatives) reveal that bromine enhances electrophilic reactivity, while ring saturation affects conformational flexibility. Use SAR (Structure-Activity Relationship) models to correlate modifications with solubility, logP, and receptor binding. For example, tetrahedral chloride salts (as in ) improve bioavailability but may alter crystallization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
